molecular formula C20H21FN2O4 B3733075 1-(4-fluorobenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine

1-(4-fluorobenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine

Cat. No. B3733075
M. Wt: 372.4 g/mol
InChI Key: JZKSHFIOSNVTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine (abbreviated as FMP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMP is a piperazine derivative that exhibits a unique combination of properties that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine and serotonin. This compound has also been found to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. This compound has also been found to improve cognitive function and reduce anxiety in animal models of Alzheimer's disease and anxiety disorders, respectively.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-fluorobenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine is its unique combination of properties that make it a promising candidate for drug development. This compound has been found to exhibit potent anti-inflammatory and analgesic properties, which could make it useful for the treatment of inflammatory and pain-related disorders. However, one of the limitations of this compound is its limited solubility in water, which could make it difficult to administer in certain formulations.

Future Directions

There are several future directions for the research on 1-(4-fluorobenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine. One area of interest is the investigation of this compound's potential use in the treatment of Parkinson's disease. This compound has been found to exhibit neuroprotective properties, which could make it useful for slowing down the progression of the disease. Another area of interest is the investigation of this compound's potential use in the treatment of anxiety disorders. This compound has been found to exhibit anxiolytic properties, which could make it useful for reducing anxiety-related symptoms. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties.

Scientific Research Applications

1-(4-fluorobenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has been the subject of several studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anxiolytic properties. This compound has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4/c1-26-17-6-8-18(9-7-17)27-14-19(24)22-10-12-23(13-11-22)20(25)15-2-4-16(21)5-3-15/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKSHFIOSNVTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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